molecular formula C8H16ClNO2 B082464 2-chloro-N-(3-isopropoxypropyl)acetamide CAS No. 10263-67-9

2-chloro-N-(3-isopropoxypropyl)acetamide

Cat. No. B082464
CAS RN: 10263-67-9
M. Wt: 193.67 g/mol
InChI Key: HFJJNACFLCCTFA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-isopropoxypropyl)acetamide is a chemical compound of interest in various fields of chemistry and pharmacology. This analysis covers the synthetic routes, molecular structure, chemical and physical properties, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

Synthetic approaches for compounds similar to 2-chloro-N-(3-isopropoxypropyl)acetamide involve multi-step reactions, starting from basic precursors to achieve the desired structure. A common method includes reactions involving acetylation, chloroacetylation, and subsequent modifications to introduce specific functional groups (Zhong-cheng & Wan-yin, 2002). These reactions are optimized for yield and purity, using various catalysts and conditions to achieve the final product.

Molecular Structure Analysis

The molecular structure of compounds akin to 2-chloro-N-(3-isopropoxypropyl)acetamide is elucidated using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide detailed insights into the bond lengths, angles, and overall geometry of the molecule, revealing the spatial arrangement of atoms and the presence of specific functional groups (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. The acetamide moiety, for instance, participates in various chemical reactions, including nucleophilic substitution reactions where the chlorine atom can be replaced by other groups, altering the compound's chemical behavior (N. Agarwal & R. Mital, 1976). The presence of an isopropoxypropyl group might also impart specific reactivity patterns, such as susceptibility to hydrolysis or participation in esterification reactions.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of 2-chloro-N-(3-isopropoxypropyl)acetamide under different conditions. These properties are determined through empirical studies and are essential for handling the compound, predicting its stability, and formulating it for various applications.

Chemical Properties Analysis

Chemical properties encompass reactivity with other chemicals, stability under various conditions, and the compound's behavior in different environments. For example, the acetamide group's reactivity towards hydrolysis, its role in forming hydrogen bonds, and its potential interactions with biological molecules are significant. The chloro and isopropoxypropyl groups also contribute to the compound's overall reactivity and chemical interactions (M. Kitano & K. Kuchitsu, 1973).

Scientific Research Applications

1. Enantioselective Synthesis

The compound 2-chloro-N-(3-isopropoxypropyl)acetamide has applications in the enantioselective synthesis of pharmaceutical compounds. Lund et al. (2016) described its use in the synthesis of both enantiomers of 4 -(3-chloro-2-hydroxypropoxy)phenyl)acetamide, with high enantiomeric excess, using lipase B from Candida antarctica as a catalyst. This process is crucial in the production of the cardioselective β-blocker atenolol, demonstrating the compound's significance in medicinal chemistry (Lund, Bøckmann, & Jacobsen, 2016).

2. Herbicide Research and Environmental Implications

Research by Weber and Peter (1982) on adsorption, bioactivity, and soil tests of acetochlor, a related compound, highlights the environmental implications of 2-chloro-N-(3-isopropoxypropyl)acetamide derivatives. These studies are critical for understanding the environmental fate of such herbicides and their impact on agriculture and ecosystems (Weber & Peter, 1982).

3. Comparative Metabolism Studies

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes. Their research offers insights into the metabolic pathways and potential human health implications of compounds like 2-chloro-N-(3-isopropoxypropyl)acetamide, which is crucial for assessing the safety and environmental impact of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

4. Degradation and Environmental Fate

DellaGreca et al. (2009) studied the aqueous chlorination of atenolol, which led to products including derivatives of 2-chloro-N-(3-isopropoxypropyl)acetamide. This research provides valuable information on the degradation products and environmental fate of similar compounds, which is essential for environmental risk assessments (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).

properties

IUPAC Name

2-chloro-N-(3-propan-2-yloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJJNACFLCCTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278580
Record name 2-chloro-N-(3-isopropoxypropyl)acetamide
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-isopropoxypropyl)acetamide

CAS RN

10263-67-9
Record name 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide
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Record name NSC 8279
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Record name NSC8279
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Record name 2-chloro-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
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